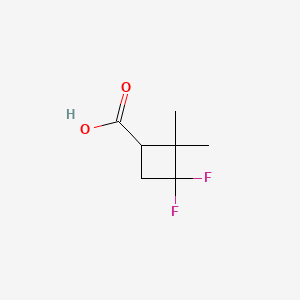
3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid: is a fluorinated cyclobutane derivative. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine atoms and a cyclobutane ring. These features contribute to its stability and reactivity, making it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method is the nucleophilic substitution reaction, where a precursor compound such as 2,2-dimethylcyclobutane-1-carboxylic acid is treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of difluoroketones or difluorocarboxylic acids.
Reduction: Formation of difluoroalcohols or difluoroaldehydes.
Substitution: Formation of difluoro-substituted derivatives.
Aplicaciones Científicas De Investigación
3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its stability and unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atoms and cyclobutane ring. The fluorine atoms can form strong hydrogen bonds and interact with enzymes or receptors, potentially altering their activity. The cyclobutane ring provides rigidity to the molecule, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid
- 2,2-Dimethylcyclobutane-1-carboxylic acid
Comparison: 3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to the presence of two fluorine atoms at the 3-position, which enhances its chemical stability and reactivity compared to similar compounds with fewer or no fluorine atoms. The trifluoromethyl derivative, for example, has different electronic properties and reactivity due to the additional fluorine atoms, making it suitable for different applications.
Propiedades
Número CAS |
2913268-63-8 |
|---|---|
Fórmula molecular |
C7H10F2O2 |
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
3,3-difluoro-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O2/c1-6(2)4(5(10)11)3-7(6,8)9/h4H,3H2,1-2H3,(H,10,11) |
Clave InChI |
DPLSERWVUGVXJR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC1(F)F)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[4,3-a]pyridin-5-amine](/img/structure/B13455977.png)
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13455984.png)
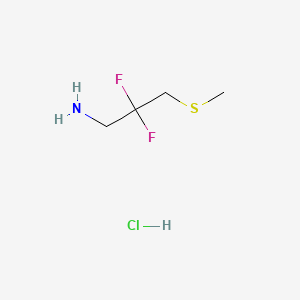
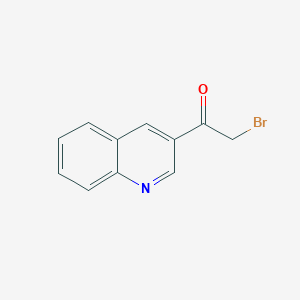
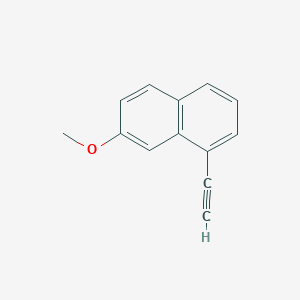
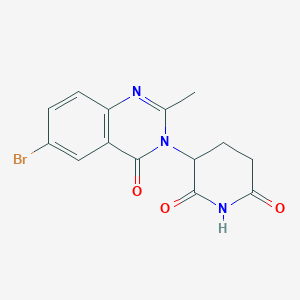
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
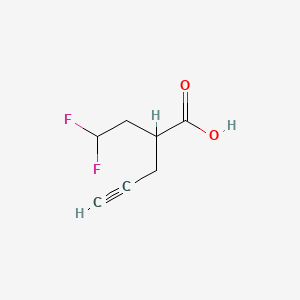
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)
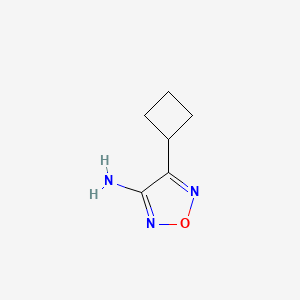
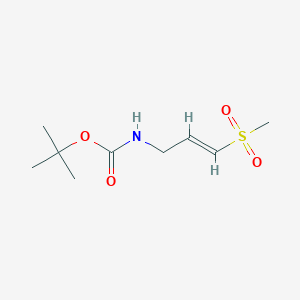
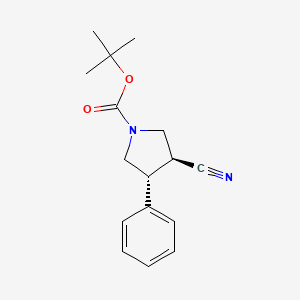
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13456052.png)
